N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Scientific Research Applications
Condensing Agent for Amides and Esters Formation
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide and related compounds serve as efficient condensing agents, facilitating the formation of amides and esters. This application is highlighted by the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which effectively condenses carboxylic acids and amines in tetrahydrofuran (THF) to yield corresponding amides. Similarly, esters can be obtained through esterification of carboxylic acids with DMTMM in the presence of alcohols like methanol, ethanol, isopropyl alcohol, or t-butyl alcohol. The process benefits from mild conditions, avoiding the need for solvent drying, and the by-products are easily removed, making this method highly practical for synthetic chemistry applications (Kunishima et al., 1999).
Regioselective C–H Functionalization
The compound serves as a modifiable directing group for regioselective C–H acetoxylation of arenes, presenting a novel approach for the synthesis of polysubstituted s-triazine derivatives. This strategy utilizes the 4,6-dimethoxy-1,3,5-triazin-2-yloxy group, showcasing its potential in the development of new, efficient synthetic pathways for the construction of complex molecules with high precision (Peng et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Additionally, derivatives of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide have been employed in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. These applications underscore the compound's versatility and potential in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Characterization of Potential Pesticides
Research into N-derivatives of closely related compounds, including 4-chloro-3,5-dimethylphenoxyacetamide, demonstrates the potential of these molecules as pesticides. X-ray powder diffraction has been used to characterize these compounds, highlighting the ongoing exploration of triazine derivatives in agricultural applications (Olszewska et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), are commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides, esters, and other carboxylic acid derivatives . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Result of Action
The result of the compound’s action is the formation of amides, esters, and other carboxylic acid derivatives . These products have various applications in organic chemistry, including peptide synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available . The choice of form can affect the compound’s reactivity and stability. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-5-4-6-11(7-10)23-9-13(20)16-8-12-17-14(21-2)19-15(18-12)22-3/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHSAHKAVAHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.